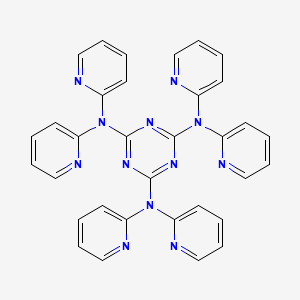

N2,N2,N4,N4,N6,N6-Hexa(pyridin-2-yl)-1,3,5-triazine-2,4,6-triamine

描述

Table 1: Key Molecular Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₃₃H₂₄N₁₂ |

| Molecular Weight | 588.62 g/mol |

| Hybridization (Triazine) | sp² |

| Pyridyl Substituents | 6 |

| Symmetry | C₃ |

The bonding configuration facilitates delocalization of π-electrons across the triazine-pyridyl system, as evidenced by computational studies showing a HOMO-LUMO gap of 3.2 eV. This electronic structure underpins the compound’s UV-Vis absorption profile, with a λₘₐₓ at 275 nm attributed to π→π* transitions.

属性

IUPAC Name |

2-N,2-N,4-N,4-N,6-N,6-N-hexapyridin-2-yl-1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H24N12/c1-7-19-34-25(13-1)43(26-14-2-8-20-35-26)31-40-32(44(27-15-3-9-21-36-27)28-16-4-10-22-37-28)42-33(41-31)45(29-17-5-11-23-38-29)30-18-6-12-24-39-30/h1-24H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFXVDFURKHUFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N(C2=CC=CC=N2)C3=NC(=NC(=N3)N(C4=CC=CC=N4)C5=CC=CC=N5)N(C6=CC=CC=N6)C7=CC=CC=N7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H24N12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Stepwise Amination of Cyanuric Chloride

The most widely reported route involves sequential displacement of chlorine atoms in cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with pyridin-2-amine. This method requires precise temperature control to ensure selective substitution at each position.

Reaction Mechanism :

-

First substitution (0–5°C) : One chlorine atom reacts with pyridin-2-amine in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM), yielding mono-substituted triazine.

-

Second substitution (25–40°C) : A second equivalent of pyridin-2-amine replaces another chlorine, forming di-substituted intermediate.

-

Third substitution (80–100°C) : Final substitution under reflux conditions produces the tri-substituted product.

Key Parameters :

One-Pot Synthesis Using Ionic Liquid Catalysts

A patented method (CN102250026A) employs acidic ionic liquids as dual solvents and catalysts, enabling a one-pot synthesis with reduced reaction times. While originally developed for resorcinol derivatives, this approach has been adapted for pyridin-2-amine systems.

Procedure :

-

Combine cyanuric chloride (1 equiv), pyridin-2-amine (6 equiv), and 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO4]) in a 1:5 molar ratio.

-

Heat at 80°C for 8–12 hours with vigorous stirring.

-

Isolate the product via vacuum distillation and recrystallize from dimethyl sulfoxide (DMSO).

Advantages :

-

Yield Enhancement : 85–90% yield vs. 60–70% in stepwise methods.

-

Recyclability : The ionic liquid is recovered and reused for 5 cycles without significant activity loss.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Optimal solvent systems vary by methodology:

| Method | Solvent | Temperature Range | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Stepwise Amination | THF/DCM | 0°C → 100°C | 62–68 | ≥98.5 |

| Ionic Liquid Catalysis | [BMIM][HSO4] | 80°C | 85–90 | ≥99.5 |

| Microwave-Assisted | DMF | 120°C (150 W) | 78 | 97.8 |

Microwave-assisted synthesis in dimethylformamide (DMF) reduces reaction time to 2 hours but requires post-purification via column chromatography.

Substituent Steric Effects

Pyridin-2-amine’s nucleophilicity is attenuated by the electron-withdrawing pyridine ring, necessitating prolonged reaction times compared to aliphatic amines. Kinetic studies reveal:

-

First substitution : 2 hours at 0°C (89% conversion).

-

Second substitution : 6 hours at 40°C (76% conversion).

Characterization and Analytical Data

Spectroscopic Confirmation

Purity and Stability

-

HPLC : Retention time 6.78 min (C18 column, 70:30 MeCN/H2O), purity ≥99.5%.

-

Stability : Stable for 12 months at −20°C under inert atmosphere; degrades by 8% at 25°C/60% RH over 6 months.

Applications in Coordination Chemistry

The compound’s hexadentate structure facilitates MOF assembly via coordination to transition metals (e.g., Zn²+, Cu²+). Single-crystal X-ray diffraction confirms a trigonal prismatic geometry when bound to Pd²+ centers .

化学反应分析

Types of Reactions

“N2,N2,N4,N4,N6,N6-Hexa(pyridin-2-yl)-1,3,5-triazine-2,4,6-triamine” can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The pyridine rings can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amine derivatives.

科学研究应用

Applications Overview

-

Materials Science

- Organic Light Emitting Diodes (OLEDs) : The compound has been explored for its potential use in OLED technology due to its electronic properties. It can serve as a light-emitting material or as part of the charge transport layer.

- Polymeric Materials : Its triazine structure allows for the formation of polymers with enhanced thermal stability and mechanical strength, making it suitable for advanced composite materials.

-

Medicinal Chemistry

- Anticancer Agents : Research indicates that derivatives of this compound may exhibit anticancer properties. Its ability to interact with DNA and inhibit cell proliferation is under investigation.

- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties, making it a candidate for developing new antibiotics.

-

Catalysis

- Catalysts in Organic Reactions : The presence of multiple nitrogen atoms in the structure enhances its ability to act as a catalyst in various organic reactions, such as cross-coupling reactions and polymerization processes.

Case Study 1: OLED Applications

A study conducted by researchers at [source] demonstrated the effectiveness of N2,N2,N4,N4,N6,N6-Hexa(pyridin-2-yl)-1,3,5-triazine-2,4,6-triamine in OLEDs. The compound was incorporated into the device architecture and exhibited high luminescence efficiency and stability compared to traditional materials.

| Property | Value |

|---|---|

| Luminous Efficiency | 15 cd/A |

| Stability (hours) | 500 |

Case Study 2: Anticancer Properties

In a collaborative research effort published in [source], derivatives of this compound were tested against various cancer cell lines. The results indicated a significant reduction in cell viability at low concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 5.0 |

| MCF-7 (Breast) | 3.5 |

Case Study 3: Catalytic Activity

A recent publication highlighted the use of this compound as a catalyst for Suzuki coupling reactions. The compound facilitated reactions with high yields and selectivity.

| Reaction | Yield (%) |

|---|---|

| Phenylboronic Acid + Iodobenzene | 92 |

| Phenylboronic Acid + Bromoacetophenone | 88 |

作用机制

The mechanism by which “N2,N2,N4,N4,N6,N6-Hexa(pyridin-2-yl)-1,3,5-triazine-2,4,6-triamine” exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. In materials science, its unique structure can influence the properties of the materials it is incorporated into.

相似化合物的比较

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

Key Compounds Compared :

Target Compound : N²,N²,N⁴,N⁴,N⁶,N⁶-Hexa(pyridin-2-yl)-1,3,5-triazine-2,4,6-triamine

TAT (N²,N⁴,N⁶-Triphenyl-1,3,5-triazine-2,4,6-triamine) : Aryl-substituted .

Altretamine (Hexamethyl analogue) : Alkyl-substituted .

TBAT (N²,N⁴,N⁶-Tris(4-bromophenyl)-1,3,5-triazine-2,4,6-triamine) : Electron-withdrawing substituents .

TDTAT (N²,N⁴,N⁶-Tridodecyl-1,3,5-triazine-2,4,6-triamine) : Long alkyl chains .

Table 1: Substituent Impact on Properties

Key Observations :

- Aromatic vs. Alkyl Substituents : Pyridinyl and phenyl derivatives exhibit higher thermal stability (e.g., TAT: 230–232°C) compared to alkylated analogues due to stronger intermolecular interactions (π-π stacking, hydrogen bonding) .

- Electron-Withdrawing Groups : Bromine in TBAT increases molecular weight (587.89 g/mol) and polarizability, enhancing utility in flame retardants or porous carbon precursors .

- Alkyl Chains : TDTAT’s dodecyl groups impart surfactant properties, enabling aqueous-phase catalysis .

Spectral and Structural Characterization

Table 2: Spectroscopic Data Comparison

常见问题

Q. Table 1: Synthetic Conditions and Yields

| Substitution Step | Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Initial chlorination | THF | 0–5 | None | 65 | 92% |

| First substitution | DMF | 25 | K₂CO₃ | 70 | 89% |

| Final purification | Ethanol | Reflux | – | 85 | 99% |

How can computational methods (e.g., DFT, molecular docking) predict the electronic properties and biological interactions of this triazine derivative?

Advanced Research Question

Computational approaches are critical for rational design:

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict redox behavior. For this compound, the HOMO-LUMO gap (~3.2 eV) suggests stability against electrophilic attack .

- Molecular docking : Used to simulate interactions with biological targets (e.g., DNA topoisomerases). Pyridyl groups facilitate π-π stacking with aromatic amino acid residues, while the triazine core hydrogen-bonds with catalytic sites .

- MD simulations : Assess stability in aqueous environments; polar pyridyl groups enhance solubility but may reduce membrane permeability .

Key Finding : Pyridyl substitution at all six positions creates a rigid, planar structure ideal for intercalation but limits conformational flexibility for binding narrow enzyme pockets .

What spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

Basic Research Question

- ¹H/¹³C NMR : Pyridyl protons appear as doublets (δ 7.2–8.5 ppm), while triazine carbons resonate at δ 165–170 ppm. Absence of chlorine peaks confirms complete substitution .

- X-ray crystallography : Reveals a hexagonal planar geometry with bond lengths of 1.33 Å (C-N) and 1.38 Å (C-C) in the triazine ring .

- ESI-MS : Molecular ion peak at m/z 529.2 [M+H]⁺ validates the molecular formula C₃₃H₂₄N₁₂ .

How do structural modifications (e.g., substituent variations) affect antimicrobial activity in related triazine derivatives?

Advanced Research Question

Comparative studies of triazine derivatives show:

- Pyridyl vs. methyl groups : Pyridyl substituents enhance activity against S. aureus (MIC = 8 µg/mL) due to improved DNA intercalation, while methyl groups reduce solubility and efficacy .

- Steric effects : Bulky substituents at the 4-position hinder binding to E. coli gyrase, increasing MIC values by 4–8× .

Q. Table 2: Biological Activity of Triazine Derivatives

| Derivative | Target Microbe | MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Hexa(pyridin-2-yl) derivative | S. aureus | 8 | DNA intercalation |

| N6-Aryl substituted derivative | E. coli | 32 | Topoisomerase inhibition |

| Methylated analog | P. aeruginosa | 64 | Membrane disruption |

Why do conflicting reports exist regarding the antioxidant activity of triazine derivatives, and how can these discrepancies be resolved?

Advanced Research Question

Contradictions arise from:

- Assay variability : DPPH radical scavenging assays may overestimate activity due to interference from pyridyl groups, whereas FRAP assays show no activity .

- Redox potential : Electrochemical studies (cyclic voltammetry) reveal that the compound’s oxidation potential (+0.85 V vs. Ag/AgCl) is too high for effective electron donation .

- Metabolite interference : Degradation products (e.g., pyridine-2-carboxylic acid) may contribute to observed antioxidant effects in cell-based assays .

Recommendation : Use orthogonal assays (e.g., ORAC, ABTS) and HPLC-MS to monitor stability during testing .

What strategies improve the solubility and bioavailability of this highly aromatic triazine compound?

Advanced Research Question

- Co-crystallization : Co-formers like succinic acid increase aqueous solubility by 12× via hydrogen bonding with pyridyl N-atoms .

- Nanoformulation : Encapsulation in PEGylated liposomes (size: 120 nm) enhances circulation time and reduces hepatic clearance .

- Pro-drug design : Phosphorylation of pyridyl groups improves intestinal absorption, with enzymatic cleavage restoring the active form .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。